molecular formula C16H23NO4 B11836216 Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Cat. No.: B11836216
M. Wt: 293.36 g/mol
InChI Key: FYTQRARUOVXOJO-UHFFFAOYSA-N
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Description

Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a benzoate moiety. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate typically involves the following steps:

    Formation of the Benzoate Ester: The benzoate ester is formed by reacting benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, preventing unwanted side reactions. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxyl group.

    Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate: Similar but with a methyl ester group instead of an ethyl ester.

    tert-Butyl 3-aminobenzylcarbamate: Similar but with a carbamate group instead of an ester .

Uniqueness

Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is unique due to its specific combination of functional groups, which provide distinct reactivity and protection during synthesis. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

ethyl 3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate

InChI

InChI=1S/C16H23NO4/c1-6-20-14(18)13-9-7-8-12(10-13)11-17(5)15(19)21-16(2,3)4/h7-10H,6,11H2,1-5H3

InChI Key

FYTQRARUOVXOJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CN(C)C(=O)OC(C)(C)C

Origin of Product

United States

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